2-Furyl-(5-methyl-2-furyl)methanol
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Overview
Description
2-Furyl-(5-methyl-2-furyl)methanol is an organic compound with the molecular formula C10H10O3 It is a derivative of furfuryl alcohol, featuring a furan ring substituted with a methyl group and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Furyl-(5-methyl-2-furyl)methanol typically involves the hydrogenation of furfural derivatives. One common method is the hydrogenolysis of 5-methylfurfural using a hydrogen donor and a catalyst under controlled conditions. The reaction is carried out in a Parr autoclave with a hydrogen donor, such as formic acid, and a catalyst like palladium on carbon. The reaction mixture is heated to a specific temperature and maintained for a set duration to achieve the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. The choice of catalyst and reaction conditions is optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Furyl-(5-methyl-2-furyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: 5-methyl-2-furancarboxaldehyde or 5-methyl-2-furancarboxylic acid.
Reduction: 5-methyl-2-furfuryl alcohol.
Substitution: Halogenated derivatives of the furan ring.
Scientific Research Applications
2-Furyl-(5-methyl-2-furyl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and resins due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 2-Furyl-(5-methyl-2-furyl)methanol involves its interaction with various molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules. The furan ring can undergo electrophilic substitution reactions, which may contribute to its biological activity. The exact pathways and molecular targets are still under investigation, but its structure suggests potential interactions with enzymes and receptors involved in oxidative stress and microbial growth .
Comparison with Similar Compounds
Furfuryl alcohol: Similar structure but lacks the methyl group on the furan ring.
5-Methylfurfural: Similar structure but lacks the hydroxymethyl group.
2-Furylmethanol: Similar structure but lacks the methyl group on the furan ring.
Uniqueness: 2-Furyl-(5-methyl-2-furyl)methanol is unique due to the presence of both a methyl group and a hydroxymethyl group on the furan ring.
Properties
IUPAC Name |
furan-2-yl-(5-methylfuran-2-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-7-4-5-9(13-7)10(11)8-3-2-6-12-8/h2-6,10-11H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSBKEFYHFPWQQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(C2=CC=CO2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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